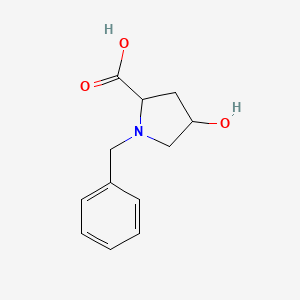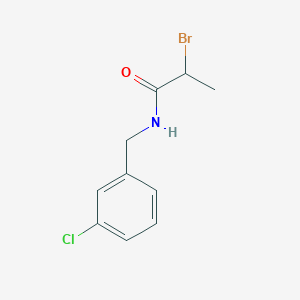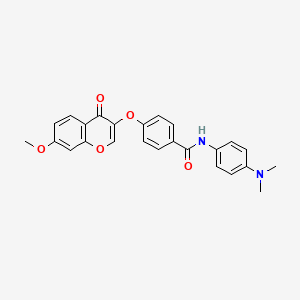![molecular formula C26H21N3O4S B2927552 2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 872208-18-9](/img/structure/B2927552.png)
2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with several functional groups. It contains a benzofuro[3,2-d]pyrimidin-2-yl group, a methoxyphenyl group, and a sulfanyl-acetamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuro[3,2-d]pyrimidin-2-yl group is a fused ring system, which could impart rigidity to the molecule. The methoxyphenyl and sulfanyl-acetamide groups could provide sites for potential interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the methoxy group could make the compound more soluble in organic solvents .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar sulfanylacetamide compounds, such as "N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide," has focused on crystal structure analysis. These studies reveal how the arrangement of atoms and the folding conformation of molecules could influence their interaction with biological targets or their physical properties. Understanding the crystal structure of related compounds helps in the design of new drugs or materials with desired properties (S. Subasri et al., 2017).
Antitumor and Antimicrobial Activity
Compounds with benzofuran, pyrimidine, and thienopyrimidine rings have been synthesized and evaluated for their potential as antitumor and antimicrobial agents. For example, derivatives synthesized from visnaginone and khellinone exhibited significant anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting their utility in drug discovery for cancer and inflammation-related diseases (A. Abu‐Hashem et al., 2020).
In Vitro Cytotoxic Activity
The synthesis of novel aryloxy groups attached to pyrimidine rings in certain acetamide derivatives has been explored for anticancer applications. These compounds were tested against various cancer cell lines, indicating the potential of structurally related compounds in cancer therapy (M. M. Al-Sanea et al., 2020).
Anticonvulsant Activity
Functionalized amino acid derivatives, such as "2-acetamido-N-benzyl-2-(methoxyamino)acetamides," have been investigated for their anticonvulsant properties. These studies focus on how modifications to the molecular structure can enhance activity and reduce toxicity, providing a basis for developing new treatments for neurological disorders (H. Kohn et al., 1991).
Antibacterial Agents
N-substituted benzimidazoles have been synthesized and evaluated for their activity against Methicillin Resistant Staphylococcus aureus (MRSA), highlighting the importance of structural variation in combating antibiotic resistance. Such studies demonstrate the potential of related compounds in addressing critical needs in infectious disease treatment (S. Chaudhari et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of this compound are yet to be identified. The compound belongs to the class of quinazolinones , which are known to interact with a variety of biological targets. These include various enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes .
Mode of Action
Quinazolinones, in general, are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding . The presence of the methoxyphenyl and methylphenyl groups in the structure could potentially influence the compound’s binding affinity and selectivity towards its targets.
Biochemical Pathways
Given its structural similarity to other quinazolinones , it might affect several pathways. Quinazolinones have been reported to exhibit antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV, and other biologically active properties . Each of these activities is associated with the modulation of specific biochemical pathways.
Result of Action
Based on the known activities of quinazolinones , it can be hypothesized that the compound might induce changes in cellular processes such as cell proliferation, apoptosis, or signal transduction, among others.
Propiedades
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-16-7-5-8-17(13-16)27-22(30)15-34-26-28-23-20-11-3-4-12-21(20)33-24(23)25(31)29(26)18-9-6-10-19(14-18)32-2/h3-14H,15H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHPWHJFCSCUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)OC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2927469.png)

![Tert-butyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2927472.png)


![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)


![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)
![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)